![molecular formula C21H22ClF3N4O B2573545 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one CAS No. 1164529-81-0](/img/structure/B2573545.png)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one” is a chemical with the molecular formula C21H22ClF3N4O and a molecular weight of 438.87 . It is also known by other synonyms such as "2-Propen-1-one, 1- [4- [4- [3-chloro-5- (trifluoromethyl)-2-pyridinyl]-1-piperazinyl]phenyl]-3- (dimethylamino)-, (2E)-" .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 549.5±50.0 °C and a predicted density of 1.300±0.06 g/cm3 . Its pKa is predicted to be 5.58±0.70 .Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds structurally related to the queried chemical have shown notable antitumor activities. Specifically, derivatives like 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes demonstrated significant cytotoxic activity against various tumor cell lines. This category of compounds, particularly those with the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, exhibited potent in vitro cytotoxicity, with certain derivatives showing strong antitumor activity against human carcinoma cells without causing undesirable effects in mice (Naito et al., 2005).
Tyrosine Kinase Inhibition
The compound flumatinib, which includes structural elements similar to the queried chemical, acts as an antineoplastic tyrosine kinase inhibitor. It's currently under clinical trials for treating chronic myelogenous leukemia (CML). The metabolism of flumatinib in CML patients has revealed the presence of various metabolites, primarily products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This insight is crucial for understanding the drug's metabolic pathways in humans and optimizing its therapeutic efficacy (Gong et al., 2010).
Peptide Derivatization in Proteome Analysis
Piperazine-based derivatives, similar in structure to the compound , have been used effectively for peptide carboxyl group derivatization. This derivatization enhances the ionization efficiency of peptides, significantly improving the detection of low molecular weight and high pI value peptides. This application is particularly beneficial in comprehensive proteome analysis, indicating the compound's potential utility in biochemical research (Qiao et al., 2011).
Antimycobacterial Properties
Compounds with a similar structural framework have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Notably, certain derivatives displayed potent activity, comparable to established antimycobacterial drugs like ethambutol and pyrazinamide. This indicates potential applications in developing new treatments for tuberculosis (Patel et al., 2011).
Propiedades
IUPAC Name |
(E)-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O/c1-27(2)8-7-19(30)15-3-5-17(6-4-15)28-9-11-29(12-10-28)20-18(22)13-16(14-26-20)21(23,24)25/h3-8,13-14H,9-12H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREYRGJHMBHTNF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(dimethylamino)-2-propen-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.